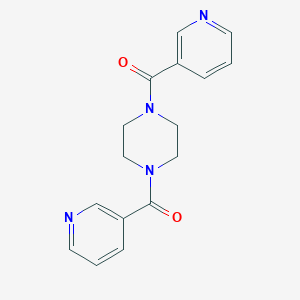

1,4-Dinicotinoylpiperazine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[4-(pyridine-3-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c21-15(13-3-1-5-17-11-13)19-7-9-20(10-8-19)16(22)14-4-2-6-18-12-14/h1-6,11-12H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUBOXRMAQRSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CN=CC=C2)C(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169817 | |

| Record name | 1,4-Dinicotinoylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17433-19-1 | |

| Record name | 1,1′-(1,4-Piperazinediyl)bis[1-(3-pyridinyl)methanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17433-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dinicotinoylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017433191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dinicotinoylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dinicotinoylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 1,4-Dinicotinoylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CAS Number: Not definitively available in public databases.

Chemical Structure:

1,4-Dinicotinoylpiperazine, also known as 1,4-bis(pyridin-3-ylcarbonyl)piperazine, consists of a central piperazine ring where the nitrogen atoms at positions 1 and 4 are each substituted with a nicotinoyl group (a pyridin-3-ylcarbonyl group).

Molecular Formula: C₁₆H₁₆N₄O₂

Molecular Weight: 296.33 g/mol

Chemical Structure Diagram:

Pharmacological Profile of 1,4-Dinicotinoylpiperazine: A Review of Available Data

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific pharmacological data for the compound 1,4-Dinicotinoylpiperazine. Despite extensive searches for its pharmacological profile, mechanism of action, pharmacokinetic and pharmacodynamic data, and any associated clinical trials, no dedicated studies detailing these aspects for this specific molecule could be identified.

This absence of information prevents the creation of an in-depth technical guide with quantitative data tables, detailed experimental protocols, and specific signaling pathway diagrams as requested. The following sections, therefore, provide a broader overview of the pharmacological context of the two key structural components of this compound: the piperazine core and the nicotinoyl (derived from nicotinic acid) moieties. This information is based on studies of related, but distinct, molecules and should not be directly extrapolated to this compound.

The Piperazine Scaffold in Pharmacology

The piperazine ring is a common structural motif in a vast number of biologically active compounds, contributing to a wide array of pharmacological activities. Its presence in a molecule can influence solubility, lipophilicity, and receptor-binding affinity. Many approved drugs across various therapeutic areas contain a piperazine core.

General Pharmacological Activities of Piperazine Derivatives:

-

Anthelmintic Properties: Piperazine itself is known for its use as an anthelmintic agent, primarily for the treatment of roundworm and pinworm infections.[1][2] It acts as a GABA receptor agonist, leading to the flaccid paralysis of the parasites, which are then expelled from the host's system.[1]

-

Central Nervous System (CNS) Activity: A large number of piperazine derivatives exhibit effects on the central nervous system. They are integral to the structure of many antipsychotic, antidepressant, anxiolytic, and antihistamine medications.[3]

-

Cardiovascular Effects: Certain piperazine derivatives have been investigated for their cardiovascular properties, including antianginal and antihypertensive effects.

-

Anti-inflammatory and Anticonvulsant Potential: Research has shown that some novel piperazine-based compounds demonstrate anti-inflammatory and anticonvulsant properties in preclinical studies.[3]

-

Anticancer and Antimicrobial Activities: The piperazine scaffold has been incorporated into molecules designed as potential anticancer and antimicrobial agents.[4]

The Nicotinoyl Moiety in Pharmacology

The nicotinoyl group is the acyl group derived from nicotinic acid (Niacin or Vitamin B3). Nicotinic acid and its derivatives are known to have significant pharmacological effects, most notably on lipid metabolism.

General Pharmacological Activities of Nicotinic Acid and its Derivatives:

-

Lipid-Lowering Effects: Nicotinic acid is a well-established agent for treating dyslipidemia. It can reduce levels of LDL ("bad") cholesterol and triglycerides while increasing HDL ("good") cholesterol.

-

Vasodilation: Nicotinic acid can cause cutaneous vasodilation, which is responsible for the common side effect of flushing.

-

Antibacterial and Antioxidant Properties: Some derivatives of nicotinic acid have been shown to possess antibacterial and antioxidant activities.

Potential Pharmacological Profile of this compound: A Hypothetical Overview

Given the lack of direct evidence, any discussion on the pharmacological profile of this compound remains speculative. The combination of a piperazine core with two nicotinoyl groups suggests that the compound could potentially interact with biological targets associated with either or both fragments.

It is plausible that the molecule could have been synthesized and evaluated for a range of activities, including but not limited to:

-

CNS activity: Due to the prevalence of the piperazine moiety in CNS-active drugs.

-

Cardiovascular effects: Combining the potential vasodilatory effects of the nicotinoyl groups with the cardiovascular activities seen in some piperazine derivatives.

-

Antimicrobial or anticancer activity: As a novel chemical entity exploring the biological activity space of these combined scaffolds.

However, without experimental data, it is impossible to confirm any of these possibilities.

Conclusion

While the constituent parts of this compound are well-represented in pharmacologically active molecules, there is no specific information available in the public domain regarding the pharmacological profile of this particular compound. Consequently, the core requirements for an in-depth technical guide, including quantitative data, experimental protocols, and visualizations, cannot be met. Future research may elucidate the biological activities of this compound, but as of now, it remains an uncharacterized compound from a pharmacological perspective.

References

Potential Biological Activities of Nicotinoylpiperazine Derivatives: A Technical Guide

Introduction

Nicotinoylpiperazine derivatives, a class of heterocyclic compounds incorporating both a nicotinoyl moiety and a piperazine ring, have emerged as a versatile scaffold in medicinal chemistry. The unique structural features of these molecules, combining the pharmacophoric elements of nicotinic acid (a form of vitamin B3) and the privileged piperazine structure, have led to the exploration of their diverse biological activities. The piperazine ring, a common motif in many clinically used drugs, often imparts favorable pharmacokinetic properties and allows for facile structural modifications to modulate biological activity. This technical guide provides an in-depth overview of the significant biological activities reported for nicotinoylpiperazine derivatives, with a focus on their antimicrobial, anticancer, and central nervous system effects. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Antimicrobial Activity

Nicotinoylpiperazine derivatives have demonstrated notable potential as antimicrobial agents, with studies reporting activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is often attributed to the specific substitutions on both the nicotinoyl and piperazine moieties, which influence the compounds' interaction with microbial targets.

Antibacterial Activity

Several studies have highlighted the antibacterial properties of this class of compounds. For instance, a series of N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria.[1] The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 0.17 to 0.37 µg/mL against Gram-negative bacteria like E. coli and S. dysenteriae, and 1.9 to 3.5 µg/mL against Gram-positive bacteria such as S. aureus and B. subtilis.[1] Another study on novel piperazine derivatives screened for antimicrobial activity found that compound RL-308 was particularly effective against Shigella flexneri with an MIC of 2 µg/mL.[2]

Table 1: Antibacterial Activity of Nicotinoylpiperazine Derivatives (MIC in µg/mL)

| Compound/Derivative | E. coli | S. dysenteriae | S. aureus | B. subtilis | Shigella flexneri | Reference |

| N-nicotinoyl-quinolone esters (Va-Vj) | 0.19 - 0.37 | 0.17 - 0.37 | 1.9 - 3.5 | 2.0 - 3.1 | - | [1] |

| RL-308 | - | - | 4 | - | 2 | [2] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds can be determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: The nicotinoylpiperazine derivatives are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration. Serial two-fold dilutions are then prepared in MHB in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. A positive control (broth with inoculum) and a negative control (broth only) are included in each assay.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Anticancer Activity

The anticancer potential of nicotinoylpiperazine derivatives has been a significant area of investigation. These compounds have been shown to exert cytotoxic and anti-proliferative effects against a variety of human cancer cell lines.[3][4]

One study focused on nicotinic acid-based cytotoxic agents and identified a compound (5c) that demonstrated promising inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) with an IC50 of 0.068 µM.[5] This compound also exhibited potent cytotoxic activity against colon (HCT-15) and prostate (PC-3) cancer cell lines.[5] Another research effort synthesized novel vindoline-piperazine conjugates, with some derivatives showing low micromolar growth inhibition (GI50) values against most of the 60 human tumor cell lines tested.[6][7] Specifically, a conjugate with a [4-(trifluoromethyl)benzyl]piperazine moiety was most effective against the breast cancer MDA-MB-468 cell line (GI50 = 1.00 µM).[7]

Table 2: Anticancer Activity of Nicotinoylpiperazine and Related Derivatives

| Compound/Derivative | Target/Cell Line | Activity | Value | Reference |

| 5c (Nicotinic acid-based) | VEGFR-2 | IC50 | 0.068 µM | [5] |

| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast Cancer) | GI50 | 1.00 µM | [7] |

| Vindoline-piperazine conjugate (25) | HOP-92 (Lung Cancer) | GI50 | 1.35 µM | [7] |

| 1-(2-Aryl-2-adamantyl)piperazine (7) | Melanoma Cell Lines | TGI/GI50 | ≤10 µM | [3] |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The in vitro anticancer activity can be assessed using the SRB assay, which measures cell density based on the measurement of cellular protein content.

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Plating: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the nicotinoylpiperazine derivatives for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. The supernatant is then discarded, and the plates are washed with water and air-dried.

-

Staining and Measurement: The fixed cells are stained with 0.4% (w/v) SRB solution for 30 minutes. Unbound dye is removed by washing with 1% (v/v) acetic acid. The bound stain is then solubilized with 10 mM Tris base solution.

-

Data Analysis: The absorbance is read on a microplate reader at a wavelength of 515 nm. The percentage of cell growth inhibition is calculated, and the GI50 (concentration causing 50% growth inhibition) is determined from dose-response curves.

Caption: Inhibition of VEGFR-2 Signaling Pathway.

Central Nervous System (CNS) Activity

Derivatives of piperazine are well-known for their diverse effects on the central nervous system.[8] Research into nicotinoylpiperazine derivatives has also explored their potential as CNS-active agents. Studies have investigated their interaction with various neurotransmitter receptors, such as dopamine and adrenergic receptors.

For example, a series of conformationally restricted N-arylpiperazine derivatives were designed and evaluated as D2/D3 dopamine receptor ligands, which are key targets in the treatment of several neurological disorders.[9] Another study focused on arylpiperazine derivatives of phenytoin and evaluated their affinities for α1- and α2-adrenoceptors, finding that some compounds displayed affinities in the nanomolar to submicromolar range for α1-adrenoceptors.[10] A structure-activity relationship (SAR) study indicated that compounds with 2-alkoxyphenylpiperazine moieties were the most active.[10]

Table 3: CNS Receptor Binding Affinity of Arylpiperazine Derivatives

| Compound Class | Receptor Target | Activity | Value Range | Reference |

| N-arylpiperazine derivatives | D2/D3 Dopamine Receptors | Affinity (Ki) | < 1 µM | [9] |

| Phenylpiperazine derivatives of phenytoin | α1-Adrenoceptors | Affinity (Ki) | Nanomolar to Submicromolar | [10] |

Experimental Protocol: Radioligand Binding Assay

Receptor binding affinities of the compounds can be determined using radioligand binding assays with cell membranes expressing the target receptor.

-

Membrane Preparation: Cells expressing the receptor of interest (e.g., human D2 dopamine receptor) are cultured, harvested, and homogenized in a buffer. The cell lysate is centrifuged, and the resulting pellet containing the cell membranes is resuspended and stored at -80°C.

-

Binding Assay: The assay is performed in a 96-well plate. Each well contains the membrane preparation, a specific radioligand (e.g., [³H]spiperone for D2 receptors), and varying concentrations of the test compound (nicotinoylpiperazine derivative).

-

Incubation: The plates are incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Quantification: The filters are washed to remove unbound radioligand. Scintillation cocktail is added to the filters, and the radioactivity is counted using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki (inhibition constant) values are then calculated using the Cheng-Prusoff equation.

Caption: Ligand Interaction with Dopamine Receptors.

Other Biological Activities

In addition to the major areas discussed, nicotinoylpiperazine and related nicotinic acid derivatives have been explored for other therapeutic applications.

-

Anti-inflammatory Activity: Several new nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties.[11][12] Some compounds showed significant inhibition of inflammatory cytokines like TNF-α and IL-6, with activity comparable to standard drugs like ibuprofen.[11]

-

Antioxidant Activity: Certain nicotinic acid derivatives have been reported to possess antioxidant potential. In one study, a compound (5c) exhibited a superoxide dismutase (SOD) level almost comparable to that of ascorbic acid, suggesting a dual cytotoxic and antioxidant profile.[5]

Conclusion

Nicotinoylpiperazine derivatives represent a promising and versatile chemical scaffold for the development of new therapeutic agents. The extensive research into this class of compounds has revealed a broad spectrum of biological activities, including potent antimicrobial, anticancer, and CNS-modulating effects. The ability to systematically modify the structure of these derivatives allows for the fine-tuning of their pharmacological profiles, enhancing potency and selectivity for specific biological targets. Future research should continue to explore the structure-activity relationships of these compounds, elucidate their mechanisms of action, and evaluate their pharmacokinetic and toxicological profiles to advance the most promising candidates toward clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. ijcmas.com [ijcmas.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action Hypotheses for 1,4-Dinicotinoylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1,4-Dinicotinoylpiperazine is a compound for which extensive public research on its specific mechanism of action is not widely available. This guide, therefore, presents a series of well-grounded hypotheses based on its structural components—a piperazine core and two nicotinoyl moieties—and the known pharmacological activities of structurally related molecules. The experimental protocols, data tables, and signaling pathways described herein are proposed frameworks for investigating these hypotheses.

Introduction

This compound is a symmetrical molecule featuring a central piperazine ring substituted at both nitrogen atoms with nicotinoyl groups, which are derived from nicotinic acid (Niacin or Vitamin B3). The piperazine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] The presence of nicotinoyl groups suggests potential interactions with biological pathways modulated by nicotinic acid and its derivatives.

This whitepaper will explore three primary hypotheses for the mechanism of action of this compound, drawing parallels from existing research on related compounds. For each hypothesis, we will propose key experiments to validate the mechanism, present hypothetical data in structured tables, and visualize the potential signaling pathways.

Hypothesis 1: Modulation of Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

The structural similarity of the piperazine core to various synthetic ligands for neuronal nicotinic acetylcholine receptors (nAChRs) forms the basis of this hypothesis. N,N-disubstituted piperazines have been shown to exhibit affinity for nAChRs, particularly the α4β2* subtype.[3] It is plausible that this compound acts as a modulator (agonist, partial agonist, or antagonist) of these ligand-gated ion channels, which are implicated in a variety of neurological processes.

Proposed Signaling Pathway

References

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1,4-Dinicotinoylpiperazine: Discovery and History

A comprehensive search for specific information on the discovery, history, and detailed technical data for 1,4-Dinicotinoylpiperazine did not yield any dedicated scientific literature or patents. This suggests that the compound is not a well-documented pharmaceutical agent or a widely studied research chemical. Therefore, a detailed historical and technical guide on this specific molecule cannot be provided.

However, to provide context for researchers, scientists, and drug development professionals, this guide will focus on the constituent parts of the molecule: the piperazine core and the nicotinoyl (nicotinic acid) moieties. This includes the history of piperazine in medicine and general synthetic approaches for creating 1,4-disubstituted piperazine derivatives, which would be analogous to the synthesis of this compound.

The Piperazine Core: A Century of Medicinal Importance

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[1] Its journey in medicine is a long and notable one.

-

Early Use as a Uric Acid Solvent: Initially, piperazine was introduced into medicine not as a therapeutic agent for infectious disease, but as a solvent for uric acid.[2][3] While it showed a remarkable ability to dissolve uric acid in vitro, its clinical success for this purpose was limited.[3]

-

The Anthelmintic Breakthrough: The year 1953 marked a significant milestone for piperazine, as it was first introduced as an effective anthelmintic agent for treating parasitic worm infections.[1][3] It was found to be particularly effective against roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis).[2][4] Piperazine was widely used in both human and veterinary medicine for this purpose.[5]

-

Mechanism of Action: The anthelmintic action of piperazine is due to its effect on the neuromuscular system of the parasites. It causes a flaccid paralysis of the worms, leading to their expulsion from the host's body through natural peristalsis.[2][4] This targeted action on the parasite's neuromuscular system with minimal effect on the host made it a valuable therapeutic agent.[4]

-

Modern Context: While piperazine has been largely superseded by newer anthelmintic drugs like mebendazole and pyrantel pamoate, it remains a significant scaffold in medicinal chemistry.[5] The piperazine ring is a common structural motif in a vast number of modern drugs across various therapeutic areas, including antipsychotics, antihistamines, and anticancer agents.[2][3]

The Nicotinoyl Moiety: A Vital Pharmacophore

The nicotinoyl group is derived from nicotinic acid, also known as niacin or vitamin B3. The pharmacological significance of nicotinic acid and its derivatives is well-established.

-

Lipid-Lowering Properties: Nicotinic acid is a well-known agent for treating dyslipidemia. It can favorably alter the levels of all major lipoproteins, including reducing low-density lipoprotein (LDL) and triglycerides, while increasing high-density lipoprotein (HDL).

-

Signaling Pathways: The primary pharmacological target of nicotinic acid for its lipid-lowering effects is the G protein-coupled receptor, GPR109A (also known as HM74A or PUMA-G). Activation of this receptor in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the mobilization of free fatty acids from adipose tissue. This reduction in free fatty acid flux to the liver is a key mechanism for its triglyceride-lowering effect.

Synthesis of 1,4-Disubstituted Piperazines: General Protocols

While a specific protocol for this compound is not available, the synthesis of 1,4-disubstituted piperazines is a well-established area of organic chemistry.[6] Generally, these syntheses involve the reaction of piperazine with two equivalents of a suitable acylating, alkylating, or arylating agent.

Hypothetical Synthesis of this compound

A plausible synthetic route for this compound would involve the acylation of piperazine with a nicotinic acid derivative.

Experimental Protocol (Hypothetical):

-

Activation of Nicotinic Acid: Nicotinic acid would first be converted to a more reactive derivative, such as an acyl chloride (nicotinoyl chloride) or an activated ester. A common method for forming the acyl chloride is by reacting nicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Acylation of Piperazine:

-

Piperazine is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to act as a scavenger for the HCl generated during the reaction.

-

The solution is cooled in an ice bath.

-

A solution of nicotinoyl chloride (2.2 equivalents to ensure complete disubstitution) in the same solvent is added dropwise to the piperazine solution with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

The reaction mixture is washed with water and brine to remove the hydrochloride salt of the base and any unreacted starting materials.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Visualization of the Hypothetical Synthetic Workflow:

References

Spectroscopic and Structural Elucidation of 1,4-Dinicotinoylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Dinicotinoylpiperazine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of directly published, comprehensive spectral data for this specific compound, this document presents a detailed, predictive analysis based on the known spectroscopic characteristics of its constituent moieties: the piperazine ring and the nicotinoyl group. This guide also includes generalized experimental protocols for its synthesis and characterization, providing a foundational framework for researchers working with this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including various N-acylpiperazines and nicotinoyl derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.70 | d | 2H | H-2, H-6 (Nicotinoyl) |

| ~7.80 | dt | 2H | H-4 (Nicotinoyl) |

| ~7.40 | dd | 2H | H-5 (Nicotinoyl) |

| ~3.80 | t | 8H | Piperazine ring protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Amide) |

| ~152 | C-2, C-6 (Nicotinoyl) |

| ~136 | C-4 (Nicotinoyl) |

| ~130 | C-3 (Nicotinoyl) |

| ~123 | C-5 (Nicotinoyl) |

| ~45 | Piperazine ring carbons |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | C-H stretch (Aromatic) |

| ~2950-2850 | C-H stretch (Aliphatic) |

| ~1640 | C=O stretch (Amide) |

| ~1590, 1480, 1420 | C=C and C=N stretch (Aromatic ring) |

| ~1280 | C-N stretch (Amide) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 296 | [M]⁺ (Molecular Ion) |

| 191 | [M - C₅H₄NCO]⁺ |

| 106 | [C₅H₄NCO]⁺ |

| 86 | [Piperazine]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

Materials:

-

Piperazine

-

Nicotinoyl chloride hydrochloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve piperazine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine to the solution to act as a base.

-

In a separate flask, prepare a solution or suspension of nicotinoyl chloride hydrochloride in anhydrous DCM.

-

Slowly add the nicotinoyl chloride solution to the piperazine solution at 0 °C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film. The spectral data is reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. The data is reported as mass-to-charge ratios (m/z).

Visualization of Workflow

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for this compound.

Navigating the Physicochemical Landscape of 1,4-Dinicotinoylpiperazine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dinicotinoylpiperazine is a molecule of interest in pharmaceutical research, yet a comprehensive understanding of its fundamental physicochemical properties, particularly solubility and stability, remains a significant knowledge gap in the public domain. This technical guide synthesizes the available information on related compounds and outlines the established methodologies required to thoroughly characterize the solubility and stability profile of this compound. While direct quantitative data for this specific entity is not currently available in published literature, this document provides a robust framework for researchers to design and execute the necessary experiments to generate these critical data points. The guide details experimental protocols for solubility assessment and forced degradation studies, and provides visualizations of these workflows to aid in their implementation.

Introduction

This compound is a symmetrical molecule featuring a central piperazine ring N,N'-disubstituted with two nicotinoyl groups. The presence of the basic piperazine core and the two aromatic nicotinic acid moieties suggests a complex interplay of factors governing its solubility and stability. Understanding these properties is paramount for its potential development as a therapeutic agent, influencing formulation strategies, storage conditions, and ultimately, bioavailability and efficacy. This guide addresses the current lack of specific data by providing a comprehensive overview of the necessary experimental approaches.

Predicted Physicochemical Properties

In the absence of experimental data, computational predictions can offer initial insights into the properties of this compound.

| Property | Predicted Value (Exemplary) | Significance |

| Molecular Weight | 326.35 g/mol | Influences diffusion and transport properties. |

| logP (Octanol-Water) | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting potential for reasonable membrane permeability but also potential for aqueous solubility challenges. |

| pKa (Basic) | ~5.0 - 6.0 (Piperazine N) | The piperazine nitrogens are expected to be basic, leading to pH-dependent solubility. The molecule will be more soluble in acidic conditions due to salt formation. |

| pKa (Acidic) | ~4.0 - 5.0 (Nicotinic Acid) | The carboxylic acid groups of the nicotinoyl moieties are weakly acidic. |

| Hydrogen Bond Donors | 0 | The absence of traditional hydrogen bond donors. |

| Hydrogen Bond Acceptors | 6 (4xN, 2xO) | Multiple sites for hydrogen bonding with protic solvents, which could enhance solubility in such solvents. |

Note: These are estimated values and require experimental verification.

Solubility Profile: Experimental Protocol

A thorough understanding of the solubility of this compound in various solvents is crucial for preclinical and formulation development. The following details a standard equilibrium solubility determination protocol.

Experimental Workflow for Equilibrium Solubility

Caption: Workflow for determining equilibrium solubility.

Recommended Solvents for Initial Screening

A panel of solvents with varying polarities and pH should be used to establish a comprehensive solubility profile.

| Solvent System | Rationale |

| Water (pH 7.0) | Baseline aqueous solubility. |

| 0.1 M HCl (pH ~1.2) | Simulates gastric fluid; assesses solubility at low pH where the compound is likely protonated and more soluble. |

| Phosphate Buffer (pH 6.8) | Simulates intestinal fluid; assesses solubility at a physiologically relevant pH. |

| Ethanol | A common co-solvent in formulations. |

| Propylene Glycol | A common vehicle for poorly soluble compounds. |

| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent, often used for initial stock solutions. |

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and products, which informs on the intrinsic stability of the molecule and helps in the development of stability-indicating analytical methods.

Logical Flow of a Forced Degradation Study

Caption: Process flow for a forced degradation study.

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible under stress conditions:

-

Hydrolysis: The amide linkages are susceptible to both acid and base-catalyzed hydrolysis, which would cleave the nicotinoyl groups from the piperazine ring, yielding nicotinic acid and piperazine.

-

Oxidation: The piperazine ring and the pyridine rings could be susceptible to oxidation, potentially leading to N-oxide formation or other oxidative degradation products.

-

Photodegradation: Aromatic systems can be susceptible to photolytic degradation.

Analytical Methodologies

A validated, stability-indicating analytical method is a prerequisite for accurate solubility and stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

Key Considerations for Method Development

-

Column Chemistry: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its potential degradation products.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the nicotinoyl chromophore (likely around 260 nm) should be employed.

-

Mass Spectrometry (MS) Detection: Coupling HPLC to a mass spectrometer is highly recommended for the identification of unknown degradation products.

Conclusion and Future Directions

While this guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound, it underscores the critical need for experimental data. Researchers are encouraged to undertake the described studies to fill this knowledge gap. The generation of robust solubility and stability data will be instrumental in advancing the understanding and potential therapeutic application of this compound. Future work should focus on obtaining quantitative solubility data in a range of pharmaceutically relevant solvents and buffers, and on the comprehensive identification and characterization of any degradation products formed under stress conditions. This foundational knowledge is indispensable for the rational design of dosage forms and for ensuring the safety and efficacy of any potential drug product.

Theoretical and Molecular Modeling Studies of 1,4-Dinicotinoylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,4-Dinicotinoylpiperazine and its Potential Significance

Piperazine and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] These activities include, but are not limited to, antidepressant, antipsychotic, anticancer, and anti-inflammatory effects.[1] The piperazine scaffold is a common feature in many approved drugs.[3] The title compound, this compound, incorporates the piperazine core functionalized with two nicotinoyl groups. The nicotinoyl moiety, derived from nicotinic acid (Vitamin B3), is also a key component in various bioactive molecules and coenzymes. The combination of these two pharmacophores in this compound suggests a potential for interesting biological activities, particularly in the realm of neuroscience, given the known effects of many piperazine derivatives on neurotransmitter receptors.[4]

Theoretical studies and molecular modeling are indispensable tools in the early stages of drug discovery and development. They provide insights into the structural, electronic, and reactivity properties of a molecule, which can help in predicting its biological activity, metabolism, and potential interactions with biological targets.

Molecular Structure and Conformational Analysis

A crucial first step in the theoretical characterization of this compound is the determination of its three-dimensional structure and the identification of its stable conformers. The piperazine ring can adopt several conformations, with the chair form being the most stable. The orientation of the nicotinoyl substituents (axial vs. equatorial) will significantly influence the overall molecular shape and properties.

References

Methodological & Application

Application Notes & Protocols for 1,4-Dinicotinoylpiperazine

Disclaimer: Extensive literature searches did not yield specific in vitro assay protocols or biological activity data for 1,4-Dinicotinoylpiperazine. The following application notes and protocols are representative examples of common in vitro assays that could be adapted for the initial screening of this compound based on methodologies used for structurally related piperazine and pyridine-containing molecules. These protocols are for informational purposes and would require optimization and validation for this compound.

Application Note 1: In Vitro Cytotoxicity Assessment

Introduction: The initial assessment of a novel compound's biological activity often involves determining its cytotoxic potential against various cell lines. This helps to identify a concentration range for subsequent, more specific assays and provides a preliminary indication of anti-proliferative effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Principle: This protocol describes an MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound, such as this compound, on a selected cancer cell line (e.g., HeLa - human cervical cancer cells).

Quantitative Data Summary

The results of an MTT assay are typically presented as IC₅₀ values, which represent the concentration of the compound that inhibits 50% of cell viability. Below is a template for presenting such data.

| Cell Line | Compound | IC₅₀ (µM) ± SD | Exposure Time (hours) |

| HeLa | This compound | Data to be determined | 48 |

| HeLa | Doxorubicin (Positive Control) | Data to be determined | 48 |

Experimental Workflow Diagram

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity

Materials:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO, sterile)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Culture and Seeding:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and resuspend in fresh medium.

-

Count the cells using a hemocytometer and adjust the cell density to 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Include wells for "cells only" (negative control) and "medium only" (blank).

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is less than 0.5% to avoid solvent toxicity.

-

Prepare a positive control, such as Doxorubicin, in the same manner.

-

After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound, positive control, or vehicle control (medium with the same percentage of DMSO).

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

-

MTT Assay and Absorbance Reading:

-

After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Carefully remove the medium containing MTT from each well. Be cautious not to disturb the formazan crystals.

-

Add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm if desired.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Plot the % Cell Viability against the log of the compound concentration.

-

Determine the IC₅₀ value from the dose-response curve using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

-

Application Note 2: Enzyme Inhibition Screening (Hypothetical)

Introduction: Many drugs exert their effects by inhibiting specific enzymes.[1][2] Given the nicotinoyl moieties in this compound, which are derived from nicotinic acid (a form of vitamin B3), one might hypothetically investigate its effect on enzymes involved in NAD/NADH-dependent pathways or on enzymes for which pyridine-containing compounds are known inhibitors, such as certain cholinesterases.[1]

Principle: This protocol provides a general framework for an in vitro enzyme inhibition assay using a spectrophotometric method. As a hypothetical example, we will consider the inhibition of Acetylcholinesterase (AChE), an enzyme relevant in neurodegenerative diseases.[1][3] The assay is based on Ellman's method, where AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.

Signaling Pathway/Assay Principle Diagram

Caption: Principle of the colorimetric acetylcholinesterase inhibition assay.

Detailed Protocol: Acetylcholinesterase Inhibition Assay

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

This compound (test compound)

-

Galantamine or Donepezil (positive control inhibitor)

-

96-well flat-bottom plate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in Tris-HCl buffer.

-

Prepare a stock solution of ATCI (e.g., 10 mM) in deionized water.

-

Prepare a stock solution of DTNB (e.g., 3 mM) in Tris-HCl buffer.

-

Prepare a stock solution of this compound and the positive control in DMSO, followed by serial dilutions in Tris-HCl buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add the following in order:

-

140 µL of Tris-HCl buffer (pH 8.0)

-

20 µL of the test compound dilution (or positive control/vehicle control)

-

20 µL of DTNB solution

-

-

Mix gently and pre-incubate for 10 minutes at 25°C.

-

Add 10 µL of the AChE enzyme solution to each well to start the reaction.

-

Immediately add 10 µL of the ATCI substrate solution to each well.

-

Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula:

-

% Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Where V_control is the reaction rate of the vehicle control, and V_inhibitor is the reaction rate in the presence of the test compound.

-

-

Plot the % Inhibition against the log of the compound concentration to determine the IC₅₀ value.

-

References

- 1. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1,4-Dinicotinoylpiperazine

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 1,4-Dinicotinoylpiperazine using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The following method is a recommended starting point for the development and validation of an analytical procedure for this compound, based on established methods for structurally related compounds.

Introduction

This compound is a chemical entity featuring a central piperazine ring substituted with two nicotinoyl groups. Accurate and reliable quantitative analysis of this compound is essential for various stages of drug development, including purity assessment, stability studies, and quality control of bulk drug substances and finished pharmaceutical products. This application note describes a robust RP-HPLC method for the determination of this compound.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point. Similar performance may be achieved with a C8 column.

-

Chemicals and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Purified water (HPLC grade)

-

This compound reference standard

-

Preparation of Solutions

-

Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium dihydrogen phosphate solution in purified water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Organic Solvent): Acetonitrile (HPLC grade).

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 100 µg/mL. Prepare working standards by further dilution of the stock solution.

-

Sample Solution Preparation: Prepare sample solutions of this compound in the same diluent as the standard solution to achieve a target concentration within the linear range of the method.

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of this compound.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 20 mM Potassium Dihydrogen Phosphate, pH 3.0B: Acetonitrile |

| Gradient Program | Isocratic or Gradient (e.g., 70% A / 30% B) - To be optimized |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes (or until the principal peak has eluted) |

System Suitability

Before commencing sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. The recommended parameters are outlined in the table below.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) | ≤ 2.0% for six replicate injections of the standard |

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison. An example of a data summary table for a method validation study is provided below.

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 (Concentration range: 1 - 50 µg/mL) |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Intraday: < 1.0%Interday: < 2.0% |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantitation (LOQ) | To be determined |

Visualization of Experimental Workflow

The logical flow of the analytical process, from sample preparation to data analysis, is depicted in the following diagram.

Caption: Workflow for HPLC analysis of this compound.

In vivo Experimental Design Using 1,4-Dinicotinoylpiperazine: Application Notes and Protocols

Disclaimer: As of late 2025, specific in vivo experimental data for 1,4-Dinicotinoylpiperazine is not available in the published scientific literature. The following application notes and protocols are based on established methodologies for structurally related nicotinoylpiperazine and isonicotinoylpiperazine derivatives. These compounds have shown potential in preclinical studies for a range of conditions, including neurological and cardiovascular disorders. Researchers should adapt these general protocols based on the specific physicochemical properties and in vitro activity of this compound.

Introduction

This compound is a symmetrical molecule featuring a central piperazine ring substituted with two nicotinoyl groups. The nicotinoyl moiety is a key structural feature of nicotinamide adenine dinucleotide (NAD), suggesting potential interactions with a variety of enzymes and receptors. Structurally similar piperazine-containing compounds have been investigated for their effects on the central nervous system (CNS), cardiovascular system, and inflammatory pathways. The protocols outlined below provide a starting point for the in vivo characterization of this compound in rodent models.

Potential Therapeutic Areas and In Vivo Models

Based on the pharmacology of related compounds, this compound could be investigated for the following applications:

-

Neuropharmacology: Analgesic, anxiolytic, and antidepressant effects.

-

Cardiovascular Effects: Antihypertensive and antiarrhythmic properties.

-

Anti-inflammatory Activity: Reduction of acute and chronic inflammation.

This document provides detailed protocols for assessing the potential analgesic and anxiolytic effects of this compound.

Application Note 1: Assessment of Analgesic Properties

This section outlines the use of the formalin test to evaluate the potential analgesic effects of this compound in mice. The formalin test is a widely used model of tonic pain that has two distinct phases, allowing for the differentiation between acute nociceptive and inflammatory pain mechanisms.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical data from a formalin test to illustrate how results can be presented.

| Treatment Group | Dose (mg/kg, i.p.) | Phase 1 Licking Time (s) (Mean ± SEM) | Phase 2 Licking Time (s) (Mean ± SEM) | % Inhibition (Phase 2) |

| Vehicle (Saline) | - | 65.2 ± 5.1 | 150.7 ± 12.3 | 0% |

| Morphine | 10 | 25.1 ± 3.8 | 40.2 ± 6.5 | 73.3% |

| This compound | 10 | 58.9 ± 6.2 | 110.5 ± 10.1 | 26.7% |

| This compound | 30 | 55.4 ± 5.5 | 75.8 ± 8.9** | 49.7% |

| This compound | 100 | 48.7 ± 4.9 | 50.1 ± 7.2** | 66.7% |

*p < 0.05, **p < 0.01 compared to Vehicle group.

Experimental Protocol: Formalin Test in Mice

Objective: To assess the antinociceptive effects of this compound against formalin-induced pain.

Materials:

-

Male Swiss Webster mice (20-25 g)

-

This compound

-

Vehicle (e.g., 0.9% saline, DMSO, or Tween 80 in saline)

-

Positive control: Morphine sulfate

-

Formalin solution (2.5% in saline)

-

Plexiglas observation chambers with mirrors

-

Syringes and needles (for i.p. and intraplantar injections)

-

Timer

Procedure:

-

Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

-

Habituation: Place individual mice in the observation chambers for 30 minutes to allow for habituation to the environment.

-

Drug Administration:

-

Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) via intraperitoneal (i.p.) injection.

-

Administer the vehicle to the control group.

-

Administer morphine (e.g., 10 mg/kg, i.p.) to the positive control group.

-

The typical pretreatment time is 30-60 minutes before the formalin injection.

-

-

Formalin Injection:

-

After the pretreatment period, briefly restrain the mouse and inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

-

-

Observation and Scoring:

-

Immediately after the formalin injection, return the mouse to the observation chamber.

-

Record the cumulative time (in seconds) the animal spends licking, biting, or flinching the injected paw.

-

Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.

-

Phase 2 (Inflammatory Pain): 15-40 minutes post-injection.

-

-

Data Analysis:

-

Calculate the mean licking/biting time for each group in both phases.

-

Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control.

-

Experimental Workflow

Caption: Workflow for the mouse formalin test.

Application Note 2: Evaluation of Anxiolytic-like Activity

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. This model is based on the natural aversion of rodents to open and elevated spaces.

Quantitative Data Summary (Hypothetical)

| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |

| Vehicle (Saline) | - | 15.2 ± 2.1 | 8.1 ± 1.2 | 30.5 ± 3.4 |

| Diazepam | 2 | 35.8 ± 4.5** | 12.5 ± 1.8 | 32.1 ± 3.9 |

| This compound | 10 | 18.5 ± 2.5 | 9.2 ± 1.5 | 29.8 ± 4.1 |

| This compound | 30 | 28.9 ± 3.8 | 11.8 ± 1.6 | 31.2 ± 3.7 |

| This compound | 100 | 25.4 ± 3.5 | 10.5 ± 1.4 | 22.1 ± 2.9# |

*p < 0.05, **p < 0.01 compared to Vehicle group. #p < 0.05 indicates a potential sedative effect.

Experimental Protocol: Elevated Plus Maze in Mice

Objective: To evaluate the anxiolytic-like effects of this compound.

Materials:

-

Male C57BL/6 mice (25-30 g)

-

Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)

-

This compound

-

Vehicle

-

Positive control: Diazepam

-

Video tracking software (optional, but recommended)

Procedure:

-

Acclimatization: Allow mice to acclimate to the dimly lit testing room for at least 60 minutes.

-

Drug Administration: Administer the test compound, vehicle, or positive control (e.g., Diazepam, 2 mg/kg, i.p.) 30 minutes prior to testing.

-

Testing:

-

Place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the session using a video camera mounted above the maze.

-

-

Scoring and Parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total number of arm entries (a measure of general locomotor activity).

-

-

Data Analysis:

-

Calculate the percentage of time spent in the open arms: (Time in open arms / Total time) x 100.

-

Calculate the percentage of open arm entries: (Open arm entries / Total arm entries) x 100.

-

Analyze the data using a one-way ANOVA with a suitable post-hoc test. A significant decrease in total arm entries may suggest sedative effects.

-

Experimental Workflow

Caption: Workflow for the elevated plus maze test.

Potential Signaling Pathways

The nicotinoyl and piperazine moieties suggest potential interactions with several receptor systems. Below are diagrams of signaling pathways that could be modulated by this compound or its derivatives.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nicotinic agonists can promote neuronal survival through pathways involving PI3K/Akt.

Caption: Hypothetical nAChR-mediated neuroprotective pathway.

Serotonin (5-HT) Receptor Signaling

Isonicotinamide derivatives have shown affinity for 5-HT receptors, which are G-protein coupled receptors that can modulate adenylyl cyclase activity.[1]

Caption: Inhibitory signaling via the 5-HT₁ₐ receptor.

References

Application Notes and Protocols for 1,4-Dinicotinoylpiperazine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dinicotinoylpiperazine is a synthetic compound featuring a central piperazine ring symmetrically substituted with two nicotinoyl groups. While direct cell culture applications of this specific molecule are not extensively documented in current literature, the known biological activities of its constituent moieties—piperazine and nicotinic acid—provide a strong basis for predicting its potential therapeutic and research applications.

Piperazine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The piperazine scaffold is a common feature in many approved drugs, valued for its ability to confer favorable pharmacokinetic properties.

Nicotinic acid (Niacin, Vitamin B3) is a crucial nutrient and a precursor to the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+). NAD+ is a central player in cellular metabolism, redox reactions, and a multitude of signaling pathways. Derivatives of nicotinic acid have been investigated for their roles in modulating cellular energy status, gene expression, and their potential in treating various diseases.

These application notes provide a hypothetical framework for the utility of this compound in cell culture, focusing on its potential as an anticancer agent and a modulator of cellular metabolism, based on the activities of structurally related compounds.

Potential Applications in Cell Culture

-

Anticancer Research: Investigation of cytotoxic and antiproliferative effects against various cancer cell lines.

-

Cellular Metabolism Studies: Elucidation of its role in modulating NAD+ levels and downstream metabolic pathways.

-

Drug Permeability Assays: Assessment of its ability to influence the permeability of epithelial cell monolayers.[1][2][3]

-

Neuroprotection Assays: Evaluation of its potential to protect neuronal cells from various insults.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data to illustrate the potential effects of this compound in cell culture experiments. These are for illustrative purposes only and should be experimentally verified.

Table 1: Antiproliferative Activity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 22.5 |

| HCT116 | Colon Cancer | 18.9 |

| U87-MG | Glioblastoma | 28.1 |

Table 2: Effect of this compound on Intracellular NAD+ Levels in A549 Cells

| Treatment | Concentration (µM) | Incubation Time (hours) | Relative NAD+ Level (%) |

| Control | 0 | 24 | 100 |

| This compound | 10 | 24 | 125 |

| This compound | 25 | 24 | 158 |

| This compound | 50 | 24 | 182 |

Experimental Protocols

Protocol 1: Assessment of Antiproliferative Activity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Protocol 2: Measurement of Intracellular NAD+ Levels

Objective: To quantify the effect of this compound on intracellular NAD+ concentrations.

Materials:

-

Cell line of interest (e.g., A549)

-

Complete cell culture medium

-

This compound stock solution

-

6-well cell culture plates

-

NAD/NADH assay kit (commercially available)

-

Lysis buffer (provided with the kit or prepared)

-

Microplate reader capable of fluorescence or absorbance measurement

Procedure:

-

Cell Seeding: Seed cells into a 6-well plate and grow to 80-90% confluency.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the assay kit.

-

NAD+ Measurement: Follow the manufacturer's protocol for the NAD/NADH assay kit. This typically involves an enzymatic reaction that leads to a colorimetric or fluorescent product proportional to the amount of NAD+.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Normalize the NAD+ levels to the total protein concentration of each sample and express the results as a percentage of the control.

Visualizations

Caption: Workflow for assessing antiproliferative activity.

References

Application Notes and Protocols: Piperazine Derivatives in a Preclinical Alzheimer's Disease Model

Introduction

The piperazine derivative cmp2 has demonstrated promising neuroprotective effects by selectively activating the Transient Receptor Potential Canonical 6 (TRPC6) channel, a mechanism implicated in the regulation of dendritic spine stability and memory formation.[1][2][4][5][6] In vivo studies have shown that cmp2 can restore synaptic plasticity deficits in the 5xFAD mouse model, suggesting its potential as a disease-modifying agent for Alzheimer's disease.[2][6]

These notes are intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of potential Alzheimer's disease therapies.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of the piperazine derivative cmp2 in the 5xFAD mouse model of Alzheimer's disease.

Table 1: In Vivo Efficacy of cmp2 in 5xFAD Mice

| Parameter | Animal Model | Treatment Group | Dose & Regimen | Outcome | Reference |

| Synaptic Plasticity (Long-Term Potentiation) | 5xFAD Mice | cmp2 | 10 mg/kg, intraperitoneally (i.p.), daily for 14 days | Restoration of LTP in hippocampal slices | [2][6] |

| Cognitive Function (Novel Object Recognition) | 5xFAD Mice | cmp2 | 10 mg/kg, i.p., daily | Increased novel object recognition | [2] |

| Cognitive Function (Morris Water Maze) | 5xFAD Mice | cmp2 | 10 mg/kg, i.p., daily | Improved performance | [2] |

| Fear Memory | 5xFAD Mice | cmp2 | 10 mg/kg, i.p., daily | Improved fear memory | [2] |

| Motor Function (Beam Walking Test) | 5xFAD Mice | cmp2 | 10 mg/kg, i.p., daily | Upregulation of motor function | [2] |

Table 2: Safety and Pharmacokinetic Profile of cmp2

| Parameter | Test System | Result | Reference |

| Acute Toxicity | In vivo (mice) | Non-toxic at tested doses | [2] |

| Chronic Toxicity | In vivo (mice) | No indications of chronic toxicity | [2] |

| Mutagenicity (Ames Test) | In vitro | Non-mutagenic | [2] |

| Blood-Brain Barrier Penetration | In vivo | Effective | [6] |

Experimental Protocols

1. Animal Model

-

Model: 5xFAD transgenic mice. These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with a total of five familial Alzheimer's disease mutations, leading to accelerated Aβ pathology.[1][3]

-

Sex: Male mice are commonly used.[7]

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Compound Administration

-

Compound: cmp2 (N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide)

-

Vehicle: To be determined based on the solubility of the compound (e.g., saline, DMSO/saline mixture).

-

Route of Administration: Intraperitoneal (i.p.) injection.[2][6]

-

Frequency: Daily.[2]

-

Duration: Dependent on the specific behavioral or electrophysiological endpoint. For long-term potentiation studies, a 14-day treatment period has been reported.[6] For behavioral assays, daily injections are administered throughout the testing period.[2]

3. Behavioral Testing

-

Morris Water Maze (MWM): To assess spatial learning and memory.

-

A circular pool is filled with opaque water, and a hidden platform is submerged in one quadrant.

-

Mice are trained over several days to find the hidden platform from different starting positions.

-

Escape latency (time to find the platform) and path length are recorded.

-

A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

-

-

Novel Object Recognition (NOR): To evaluate recognition memory.

-

Mice are habituated to an open field arena.

-

During the training phase, two identical objects are placed in the arena, and the mice are allowed to explore.

-

In the testing phase, one of the familiar objects is replaced with a novel object.

-

The time spent exploring the novel object versus the familiar object is measured. An increased exploration time of the novel object indicates intact recognition memory.

-

-

Fear Conditioning: To assess associative fear memory.

-

In a conditioning chamber, mice are presented with a neutral conditioned stimulus (e.g., a tone) paired with an aversive unconditioned stimulus (e.g., a mild foot shock).

-